molecular formula C10H10BrF3O B1294256 1-Bromo-4-isopropoxy-2-(trifluoromethyl)benzene CAS No. 914635-70-4

1-Bromo-4-isopropoxy-2-(trifluoromethyl)benzene

Cat. No. B1294256
M. Wt: 283.08 g/mol
InChI Key: KWASTTIZCDIKML-UHFFFAOYSA-N
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Description

The compound 1-Bromo-4-isopropoxy-2-(trifluoromethyl)benzene is a brominated aromatic molecule with an isopropoxy and a trifluoromethyl group attached to the benzene ring. While the provided papers do not directly discuss this specific compound, they do provide insights into the behavior of structurally related brominated benzene derivatives and their chemical properties, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of brominated benzene derivatives often involves the selective bromination of benzene precursors. For instance, 1-Bromo-3,5-bis(trifluoromethyl)benzene is prepared by treating 1,3-bis(fluoromethyl)benzene with N,N'-dibromo-5,5-dimethylhydantoin in strongly acidic media . This suggests that a similar approach could be used for the synthesis of 1-Bromo-4-isopropoxy-2-(trifluoromethyl)benzene, with appropriate modifications to introduce the isopropoxy group at the desired position on the benzene ring.

Molecular Structure Analysis

The molecular structure of brominated benzene derivatives can be influenced by the steric and electronic effects of substituents. For example, 1-bromo-2,4,6-tris[bis(trimethylsilyl)methyl]benzene exhibits a conformation where the methine hydrogens are coplanar with the ring, directed toward the bromine . This indicates that the presence of bulky groups can significantly affect the conformation of the molecule. The isopropoxy and trifluoromethyl groups in 1-Bromo-4-isopropoxy-2-(trifluoromethyl)benzene would similarly influence its molecular conformation.

Chemical Reactions Analysis

Brominated benzene derivatives can participate in various chemical reactions. For example, 1-bromo-2-(trifluoromethoxy)benzene can undergo treatment with lithium diisopropylamide (LDA) to generate phenyllithium intermediates, which can be trapped or further reacted to produce different compounds . This suggests that 1-Bromo-4-isopropoxy-2-(trifluoromethyl)benzene could also serve as a versatile intermediate for organometallic synthesis and participate in reactions to form various functionalized products.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzene derivatives are influenced by their molecular structure. For instance, the presence of bulky substituents can lead to the existence of rotational isomers and affect the compound's melting point and density . The electronic properties of the substituents, such as the electron-withdrawing trifluoromethyl group, can also impact the reactivity and stability of the molecule . Therefore, 1-Bromo-4-isopropoxy-2-(trifluoromethyl)benzene would likely exhibit unique physical and chemical properties due to its substituents, which could be explored through experimental studies.

properties

IUPAC Name

1-bromo-4-propan-2-yloxy-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrF3O/c1-6(2)15-7-3-4-9(11)8(5-7)10(12,13)14/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWASTTIZCDIKML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=C(C=C1)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30650451
Record name 1-Bromo-4-[(propan-2-yl)oxy]-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-isopropoxy-2-(trifluoromethyl)benzene

CAS RN

914635-70-4
Record name 1-Bromo-4-[(propan-2-yl)oxy]-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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